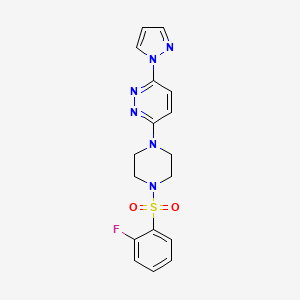

3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O2S/c18-14-4-1-2-5-15(14)27(25,26)23-12-10-22(11-13-23)16-6-7-17(21-20-16)24-9-3-8-19-24/h1-9H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAPUXGABPDIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The reaction proceeds via nucleophilic substitution, where hydroxyl groups are replaced by chlorides. Key variables include:

- Solvent selection : Chloroform, DMF, and ethanol yield optimal results (72–88%).

- Temperature : 0–80°C, with higher temperatures (50–80°C) accelerating reaction rates.

- Molar ratios : A 1:1.5–7.5 ratio of 3,6-dihydroxypyridazine to $$ \text{POCl}_3 $$ ensures complete conversion.

Table 1: Synthesis of 3,6-Dichloropyridazine Under Varied Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (GC) |

|---|---|---|---|---|

| Chloroform | 50 | 4 | 72.35 | 99.03 |

| DMF | 50 | 4 | 68.41 | 98.57 |

| Ethanol | 0 | 10 | 71.67 | 99.22 |

| Toluene | 65 | 3.5 | 86.70 | 98.13 |

Post-reaction purification via silica gel column chromatography or recrystallization ensures >98% purity.

Sequential Nucleophilic Aromatic Substitution (S$$_N$$Ar) Reactions

The dichloropyridazine core undergoes two sequential S$$_N$$Ar reactions to introduce the piperazine and pyrazole moieties.

Piperazine Substitution at Position 3

3,6-Dichloropyridazine reacts with piperazine in a high-boiling solvent (e.g., N-methyl-2-pyrrolidone, NMP) at 150–200°C. The reaction exploits the electron-deficient pyridazine ring, facilitating nucleophilic attack at position 3.

Key Observations :

Pyrazole Substitution at Position 6

The remaining chloride at position 6 undergoes S$$N$$Ar with 1H-pyrazole. Deprotonation of pyrazole using a base (e.g., K$$2$$CO$$_3$$) generates a stronger nucleophile (pyrazol-1-ide), enabling substitution at 100–120°C.

Reaction Formula :

$$

\text{3-Chloro-6-(piperazin-1-yl)pyridazine} + \text{1H-pyrazole} \xrightarrow{\text{NMP, 120°C}} \text{3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine} + \text{HCl}

$$

Sulfonylation of the Piperazine Moiety

The secondary amine of the piperazine ring reacts with 2-fluorobenzenesulfonyl chloride to form the sulfonamide linkage.

Reaction Protocol

- Conditions : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

- Base : Triethylamine (TEA) or $$ N,N $$-diisopropylethylamine (DIPEA) neutralizes HCl, driving the reaction to completion.

- Workup : Aqueous extraction removes unreacted sulfonyl chloride, followed by solvent evaporation.

Table 2: Sulfonylation Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| TEA | DCM | 25 | 78 |

| DIPEA | THF | 0 | 85 |

| Pyridine | DCM | 25 | 72 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

Regioselectivity in S$$_N$$Ar Reactions

The symmetry of 3,6-dichloropyridazine ensures equivalent reactivity at positions 3 and 6. However, steric hindrance from the first substituent (piperazine) may slow the second substitution. Using excess pyrazole (2.5 equiv) and prolonged reaction times (24 h) mitigates this.

Sulfonylation Side Reactions

Competitive sulfonation at both piperazine nitrogens is avoided by employing a 1:1 molar ratio of intermediate to sulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions

3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyridazine or pyrazolyl groups, leading to the formation of partially or fully reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazine Derivatives

Key Observations:

- Sulfonyl vs.

- Fluorination Pattern: The single fluorine in the target compound’s sulfonyl group contrasts with the 2,4-difluorinated analog in , which may alter lipophilicity and steric interactions. Difluorination often increases membrane permeability but may reduce selectivity.

- Pyrazole Substituents: The unsubstituted pyrazole in the target compound vs. the 3-methylated variant in could impact steric bulk and pharmacokinetics. Methyl groups typically enhance metabolic stability but may reduce solubility.

Biological Activity

3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and drug design. Its unique structure, characterized by a pyridazine ring, piperazine moiety, and a sulfonyl group attached to a fluorinated phenyl substituent, suggests various interactions within biological systems.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 392.4 g/mol. The presence of the fluorophenylsulfonyl group enhances its lipophilicity and potential for specific biological interactions, distinguishing it from structurally similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C18H21FN4O3S |

| Molecular Weight | 392.4 g/mol |

| CAS Number | 1013755-74-2 |

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives have been evaluated for their ability to inhibit biofilm formation in various bacterial strains. In particular, compounds related to this compound have demonstrated broad-spectrum antibacterial action against both Gram-positive and Gram-negative bacteria .

Table: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 41 | Bactericidal |

| Compound B | 53.45 | Antifungal |

| Compound C | 125 | Biofilm Disruption |

Case Studies

A study on structurally similar pyridazine derivatives highlighted their effectiveness against multidrug-resistant strains of bacteria. For example, one derivative inhibited MRSA biofilm formation at concentrations as low as 0.007 mg/mL . This suggests that this compound could have similar or enhanced efficacy.

Pharmacological Potential

The pharmacological profile of this compound is being explored for its potential use in treating neurodegenerative disorders. Preliminary data suggest that it may act as a reversible and competitive inhibitor of monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters . Such inhibition may lead to increased levels of neurotransmitters like serotonin and dopamine, providing therapeutic benefits in conditions such as Alzheimer's disease.

Table: Inhibition Potency Against MAO

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| T3 | 1.57 | High |

| T6 | 4.19 | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example:

- Step 1 : Piperazine sulfonylation using 2-fluorophenylsulfonyl chloride under basic conditions (e.g., NaH in DMF at 0–5°C) to introduce the sulfonyl group .

- Step 2 : Pyridazine core functionalization via Buchwald-Hartwig coupling or SNAr reactions to attach the pyrazole moiety. Copper or palladium catalysts (e.g., Pd(OAc)₂) in refluxing THF are common .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol improves purity (>95% by HPLC) .

- Critical Parameters : Temperature control during sulfonylation prevents side reactions (e.g., over-sulfonation), while solvent polarity impacts coupling efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyridazine core and sulfonyl group placement. For example, the 2-fluorophenyl sulfonyl group shows distinct downfield shifts (~7.5–8.5 ppm in ¹H NMR) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₈H₁₆F₂N₆O₂S: 430.09 g/mol) and detects impurities .

- HPLC-PDA : Quantifies purity (>98% recommended for biological assays) using C18 columns and gradient elution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Methodological Answer :

- Core Modifications : Compare analogs with varied substituents on the pyridazine (e.g., 6-position pyrazole vs. triazole) and piperazine (e.g., 2-fluoro vs. 4-chlorophenyl sulfonyl) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors or kinases. For example, the sulfonyl group’s electronegativity may influence binding to polar pockets .

- In Vitro Screening : Test analogs in enzyme inhibition assays (e.g., kinase panels) or receptor-binding studies (e.g., radioligand displacement) to prioritize leads .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyridazine derivatives?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and assay conditions (e.g., ATP concentration in kinase assays) .

- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if discrepancies arise from compound degradation (e.g., CYP450-mediated oxidation of the pyrazole ring) .

- Data Meta-Analysis : Compare results across studies using tools like ChemBL or PubChem BioActivity data, filtering for compounds with ≥80% structural similarity .

Q. How can the compound’s stability under physiological conditions be evaluated for in vivo studies?

- Methodological Answer :

- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24h, monitoring degradation via LC-MS .

- Plasma Stability : Assess half-life in human plasma (37°C, 1–24h) to predict intravenous vs. oral administration viability. Piperazine sulfonamides often show moderate plasma stability (t₁/₂ ~2–4h) .

- Light/Thermal Stability : Store solid samples at 4°C (dark) vs. 25°C (light) for 30 days; track polymorphic transitions via PXRD .

Data Contradiction Analysis

Q. Why might antitumor activity vary significantly between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Factors : Poor oral bioavailability or rapid clearance (e.g., high logP >3 reduces solubility) may limit in vivo efficacy despite potent in vitro IC₅₀ values .

- Tumor Microenvironment : Hypoxia or stromal interactions in xenograft models may reduce compound penetration compared to monolayer cell cultures .

- Metabolite Interference : Identify major metabolites (e.g., sulfonyl group hydrolysis) via LC-MS/MS and test their activity .

Experimental Design Recommendations

Q. What in vitro assays are most suitable for elucidating the compound’s mechanism of action?

- Methodological Answer :

- Kinase Profiling : Use a 50-kinase panel (e.g., Eurofins) to identify off-target effects .

- Calcium Flux Assays : Monitor GPCR activation (e.g., 5-HT₆ receptor) in Fluo-4-loaded cells .

- Apoptosis Markers : Measure caspase-3/7 activation (luminescence-based) and mitochondrial membrane potential (JC-1 dye) in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.